1-Amino-2-iminopyridin-3-ol
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Overview
Description
1-Amino-2-iminopyridin-3-ol is a heterocyclic compound with a pyridine ring structure It contains an amino group at the first position, an imino group at the second position, and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-iminopyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with suitable reagents to introduce the imino and hydroxyl groups. For example, the reaction of 2-aminopyridine with nitrous acid can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-iminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
1-Amino-2-iminopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-amino-2-iminopyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Similar in structure but lacks the imino and hydroxyl groups.
3-Hydroxy-2-pyridinamine: Contains a hydroxyl group at the third position but lacks the imino group.
2-Amino-3-pyridinol: Similar structure but different functional groups.
Uniqueness
1-Amino-2-iminopyridin-3-ol is unique due to the presence of both imino and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-amino-2-iminopyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-5-4(9)2-1-3-8(5)7/h1-3,6,9H,7H2 |
InChI Key |
OVWPSYNFMWCTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N)C(=C1)O)N |
Origin of Product |
United States |
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